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Cat. No.: B6594776 Get Quote

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of

inpyrfluxam, a succinate dehydrogenase inhibitor (SDHI) fungicide. It is intended for

researchers, scientists, and drug development professionals, offering detailed data,

experimental methodologies, and visual representations of key pathways and processes to

support further research and risk assessment.

Executive Summary
Inpyrfluxam is a broad-spectrum fungicide that acts by inhibiting the mitochondrial enzyme

succinate dehydrogenase (Complex II) in fungi, thereby disrupting cellular respiration and

energy production.[1][2][3][4][5] Toxicological evaluation in various animal models indicates that

inpyrfluxam has moderate acute oral toxicity.[6] The primary target organs identified in repeat-

dose studies are the liver, thyroid, and adrenal glands.[7][8] Notably, neurotoxic effects,

including optic nerve damage in dogs, have been observed at higher doses.[6][7] Inpyrfluxam
is not considered to be genotoxic or carcinogenic.[7][9][10][11] It is also not classified as a

reproductive or developmental toxicant, although some offspring toxicity was noted at

maternally toxic doses.[7][9][11] This guide synthesizes the key toxicological endpoints and

provides context through standardized experimental protocols and visual diagrams.

Mechanism of Action: Succinate Dehydrogenase
Inhibition
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Inpyrfluxam's fungicidal activity stems from its ability to inhibit succinate dehydrogenase

(SDH), a critical enzyme complex in the mitochondrial electron transport chain and the

tricarboxylic acid (TCA) cycle.[1][3][4][5] By binding to the quinone binding site of the SDH

complex, inpyrfluxam blocks the oxidation of succinate to fumarate.[12] This inhibition disrupts

the flow of electrons to ubiquinone, thereby halting ATP production and leading to fungal cell

death.[3][12] The high degree of conservation of the SDH enzyme across species raises

considerations for off-target effects.[12]
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Caption: Inpyrfluxam inhibits Succinate Dehydrogenase (SDH), blocking the electron transport

chain.

Toxicological Data Summary
The following tables summarize the key quantitative toxicological data for inpyrfluxam, derived

from a comprehensive battery of studies.

Acute Toxicity Profile
Inpyrfluxam exhibits moderate acute toxicity via the oral route and low toxicity via dermal and

inhalation routes.[7] It is a slight eye irritant but is not found to be a skin irritant or sensitizer.[7]

Study Type Species Route LD50/LC50
Classificati
on

Reference

Acute Oral Rat Oral
50-300 mg/kg

bw
Moderate [6][13][14]

Acute Dermal Rat Dermal
>2000 mg/kg

bw
Low [6]

Acute

Inhalation
Rat Inhalation

>2610 mg/m³

(4h)
Low [6]

Eye Irritation Slight Irritant [7]

Skin Irritation Not an Irritant [7]

Skin

Sensitization

Not a

Sensitizer
[7]

Repeat-Dose Toxicity: No-Observed-Adverse-Effect
Levels (NOAELs)
Chronic exposure studies have identified the liver, adrenal glands, and thyroid as target organs.

[7][8] In dogs, neurotoxic effects, including optic nerve damage, were observed.[6][7]
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Study Duration Species NOAEL
Key Effects at
LOAEL

Reference

28-Day Rat 44 mg/kg bw/day

Liver, thyroid,

adrenal, and

ovarian effects

[7]

28-Day Mouse 54 mg/kg bw/day Liver effects [7]

28-Day Dog
100 mg/kg

bw/day

CNS effects at

1000 mg/kg

bw/day

[7]

90-Day Rat
37.5 mg/kg

bw/day

Increased

adrenocortical

zona fasciculata

cell vacuolation

[7]

90-Day Mouse
111 mg/kg

bw/day

Changes in liver

weight and

histopathology

[7]

90-Day Dog 40 mg/kg bw/day

Adrenal zona

fasciculata cell

vacuolation and

optic nerve

degeneration

[7]

1-Year Dog 6 mg/kg bw/day

Histopathological

changes (zona

fasciculate cell

vacuolation) in

the adrenal gland

[7][8]

Carcinogenicity and Genotoxicity
Inpyrfluxam has been found to be non-carcinogenic in long-term studies in both rats and mice.

[7][9][10][11] A comprehensive battery of in vitro and in vivo assays also concluded that

inpyrfluxam is not genotoxic.[7][9][11]
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Study Type Species Duration Result
NOAEL
(Toxicity)

Reference

Carcinogenici

ty
Mouse 78-Week

Not

Carcinogenic

69 mg/kg

bw/day
[7]

Combined

Chronic/Carci

nogenicity

Rat 104-Week
Not

Carcinogenic

19.4 mg/kg

bw/day
[7]

Genotoxicity

Assays

In vitro & In

vivo
N/A

Not

Genotoxic
N/A [7]

Reproductive and Developmental Toxicity
Inpyrfluxam is not considered a reproductive or developmental toxicant.[7] Developmental

effects, such as decreased fetal body weight, were observed but generally in the presence of

maternal toxicity.[7][9][10]

Study Type Species
NOAEL
(Maternal)

NOAEL
(Developme
ntal/Offspri
ng)

NOAEL
(Reproducti
ve)

Reference

2-Generation

Reproduction
Rat

31 mg/kg

bw/day

22 mg/kg

bw/day

93 mg/kg

bw/day
[7]

Development

al
Rat

25 mg/kg

bw/day

25 mg/kg

bw/day
N/A [7]

Development

al

(Teratogenicit

y)

Rabbit
60 mg/kg

bw/day

200 mg/kg

bw/day
N/A [7]

Neurotoxicity
Neurotoxic effects have been observed in both acute and sub-chronic studies, with reduced

motor activity and body temperature in rats at high acute doses, and more significant effects
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like optic nerve damage in dogs in longer-term studies.[6][7]

Study Type Species NOAEL
Key Effects at
LOAEL

Reference

Acute

Neurotoxicity
Rat 30 mg/kg bw

Reduced motor

activity and body

temperature

[7]

90-Day

Neurotoxicity
Rat

240 mg/kg

bw/day

(Neurotoxicity)

Decreased body

weight and feed

consumption

(Systemic)

[7]

90-Day & 1-Year Dog
40 mg/kg bw/day

(90-day)

CNS effects and

optic nerve

damage at ≥160

mg/kg bw/day

[7]

Experimental Protocols
The toxicological evaluation of inpyrfluxam was conducted following internationally recognized

guidelines, primarily those established by the Organisation for Economic Co-operation and

Development (OECD). These standardized protocols ensure the quality, consistency, and

comparability of data.

Combined Chronic Toxicity/Carcinogenicity Study
(Based on OECD TG 453)
This study design evaluates both long-term toxicity and carcinogenic potential in a single study,

typically in rats.[2][9][13][15]

Test System: Wistar or Sprague-Dawley rats are commonly used. At least 50 animals of

each sex are assigned to each dose and control group for the carcinogenicity phase, with an

additional 10 per sex per group for the chronic toxicity phase.[9][13]

Dose Administration: Inpyrfluxam is administered orally, usually mixed in the diet, for a

duration of 24 months.[9] At least three dose levels and a concurrent control group are used.
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[9][13]

Observations:

Clinical: Daily cage-side observations and weekly detailed physical examinations are

performed.

Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly

thereafter.

Clinical Pathology: Blood and urine samples are collected at 6, 12, 18, and 24 months for

hematology and clinical chemistry analysis.

Pathology: A full gross necropsy is performed on all animals. A comprehensive list of

tissues is collected and preserved, with histopathological examination of all tissues from

the control and high-dose groups, and any gross lesions or target organs from all other

groups.[1]

Study Start:
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Daily Oral Dosing
(24 Months)
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- Clinical Signs
- Body Weight

- Food Consumption

Clinical Pathology
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At 24 Months
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Caption: Workflow for a Combined Chronic/Carcinogenicity Study (OECD 453).

Two-Generation Reproduction Toxicity Study (Based on
OECD TG 416)
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This study assesses the effects of a substance on reproductive performance and offspring

development over two generations.[7][16][17][18]

Test System: The rat is the preferred species. Each group consists of a sufficient number of

animals to yield at least 20 pregnant females.[7][18]

Dose Administration: The test substance is administered continuously to the parental (P)

generation before mating, during mating, gestation, and lactation. Dosing continues for the

F1 generation from weaning through their mating and the weaning of the F2 generation.[7]

[18]

Endpoints Evaluated:

Parental Animals (P and F1): Estrous cycles, mating behavior, fertility, gestation length,

parturition, and lactation. Body weights, food consumption, clinical observations, and post-

mortem organ weights and histopathology of reproductive organs are recorded.[18]

Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight gain, and

developmental landmarks (e.g., anogenital distance, sexual maturation). Gross necropsy

is performed on selected pups.[18]

Acute Neurotoxicity Study (Based on OECD TG 424)
This study is designed to detect potential neurotoxic effects after a single exposure.[3][12][19]

[20][21]

Test System: Adult rats are typically used, with at least 10 animals per sex per group.[12]

Dose Administration: A single dose is administered, usually via oral gavage. At least three

dose levels and a control are used.[3]

Assessments:

Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory,

motor, and autonomic functions. This includes observations of home cage activity,

handling reactivity, and open-field behavior.

Motor Activity: Quantified using an automated device to measure locomotor activity.
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Pathology: At the end of the observation period, animals are euthanized, and a detailed

neurohistopathological examination of the central and peripheral nervous systems is

conducted.[3][12]

Health-Based Guidance Values
Based on the comprehensive toxicological dataset, regulatory agencies have established

health-based guidance values to ensure human safety.

Acceptable Daily Intake (ADI): An ADI for inpyrfluxam has been established at 0.06 mg/kg

bw/day. This value is based on the NOAEL of 6 mg/kg bw/day from a 1-year study in dogs,

with the key endpoint being adrenocortical zona fasciculata vacuolation. A 100-fold safety

factor was applied.[7]

Acute Reference Dose (ARfD): An ARfD was established at 0.3 mg/kg bw. This is based on

the NOAEL of 30 mg/kg bw from an acute neurotoxicity study in rats, where reduced motor

activity and body temperature were observed at the next highest dose. A 100-fold safety

factor was applied.[7][15]

Chronic Risk Assessment Acute Risk Assessment

1-Year Dog Study

NOAEL = 6 mg/kg bw/day
(Adrenal Vacuolation)

ADI = 0.06 mg/kg bw/day

Apply 100x
Safety Factor

Acute Rat Neurotoxicity Study

NOAEL = 30 mg/kg bw
(Reduced Motor Activity)

ARfD = 0.3 mg/kg bw

Apply 100x
Safety Factor
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Click to download full resolution via product page

Caption: Derivation of Health-Based Guidance Values for Inpyrfluxam.

Ecotoxicology Profile
Inpyrfluxam is classified as "very highly toxic" to freshwater fish and "moderately toxic" to

freshwater invertebrates on an acute basis.[17] It is considered "practically non-toxic" to birds

such as mallards and quail, but "highly toxic" to passerine species.[17] For pollinators,

inpyrfluxam is "practically non-toxic" to honeybees on both an acute contact and oral basis.

[17]

Conclusion
The toxicological profile of inpyrfluxam is well-characterized through a comprehensive set of

studies conducted according to international guidelines. The primary mode of action is the

inhibition of mitochondrial respiration in fungi. In mammals, the main target organs for toxicity

are the liver, thyroid, and adrenal glands, with neurotoxicity observed at higher dose levels,

particularly in dogs. Inpyrfluxam is not genotoxic, carcinogenic, or a reproductive toxicant. The

established ADI and ARfD provide a robust basis for human health risk assessment. This guide

provides a foundational resource for researchers and professionals engaged in the study and

development of SDHI-class compounds.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://downloads.regulations.gov/EPA-HQ-OPP-2018-0038-0028/content.pdf
https://www.oecd.org/en/publications/test-no-416-two-generation-reproduction-toxicity_9789264070868-en.html
https://www.fsc.go.jp/english/evaluationreports/agrichemicalsl_e1.data/kya20180621045_213.pdf
https://www.oecd.org/en/publications/test-no-453-combined-chronic-toxicity-carcinogenicity-studies_9789264071223-en.html
https://www.nationalacademies.org/read/11523/chapter/11
https://www.regulations.gov/document/EPA-HQ-OPP-2018-0038-0038
https://catalog.labcorp.com/crop-chemical/oecd-424-ocspp-870-6200-neurotoxicity-study-in-rodents
https://app.overton.io/document.php?policy_document_id=oecddiscovery-ae0b9d2786746944f7aa9fb29fe65217
https://app.overton.io/document.php?policy_document_id=oecddiscovery-ae0b9d2786746944f7aa9fb29fe65217
https://pmc.ncbi.nlm.nih.gov/articles/PMC10014421/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10014421/
https://search.library.doc.gov/discovery/fulldisplay?vid=01USDOC_INST%3A01USDOC&docid=alma991000320437004716&context=L
https://catalog.labcorp.com/crop-chemical/oecd-416-two-generation-reproduction-toxicity
https://publications.jrc.ec.europa.eu/repository/handle/JRC45004
https://www.scribd.com/document/405733021/1948466
https://www.oecd.org/en/publications/guidance-document-for-neurotoxicity-testing_16d23a96-en.html
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186771/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186771/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186767/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186767/
https://www.benchchem.com/product/b6594776#inpyrfluxam-toxicology-profile-for-research
https://www.benchchem.com/product/b6594776#inpyrfluxam-toxicology-profile-for-research
https://www.benchchem.com/product/b6594776#inpyrfluxam-toxicology-profile-for-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6594776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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